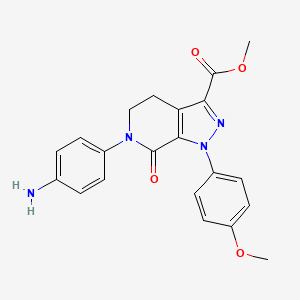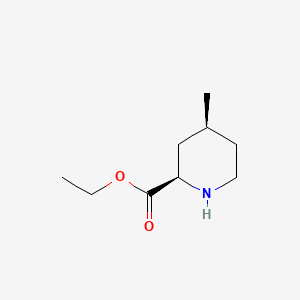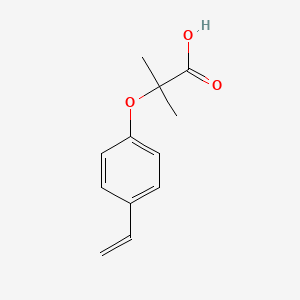
Impureté A du ciprofibrate
Vue d'ensemble
Description
Ciprofibrate impurity A is a chemical compound that is an impurity of Ciprofibrate, a lipid-lowering agent used to treat hyperlipidemia. The chemical name of Ciprofibrate impurity A is 2-(4-ethenylphenoxy)-2-methylpropanoic acid, and its molecular formula is C12H14O3 . This compound is significant in pharmaceutical research as it helps in the identification of unknown impurities and the assessment of genotoxic potential .
Applications De Recherche Scientifique
Ciprofibrate impurity A has several scientific research applications, including:
Mécanisme D'action
- Role : PPARα is a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to changes in gene expression related to lipid homeostasis, including fatty acid oxidation and lipoprotein metabolism .
- Changes : Ciprofibrate enhances lipolysis of triglycerides by increasing lipoprotein lipase (LPL) activity. It reduces both low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) levels, thereby lowering triglycerides and cholesterol associated with these lipoprotein fractions. Additionally, it increases high-density lipoprotein (HDL) cholesterol levels .
- Affected Pathways : Ciprofibrate influences lipid metabolism pathways, including:
- Impact on Bioavailability : Ciprofibrate’s pharmacokinetic properties affect its bioavailability, but specific details are lacking .
- Molecular and Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Analyse Biochimique
Cellular Effects
Ciprofibrate, the parent compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ciprofibrate, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Ciprofibrate Impurity A in laboratory settings .
Dosage Effects in Animal Models
In animal studies, Ciprofibrate has been shown to suppress the increase in blood lipids by 33% at a daily dosage of 0.6–3 mg/kg . The dosage effects of Ciprofibrate Impurity A in animal models have not been reported.
Metabolic Pathways
Ciprofibrate, the parent compound, is known to be involved in the metabolism of palmitic (C16:0) and lignoceric (C24:0) acids in rat liver .
Transport and Distribution
Ciprofibrate, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Ciprofibrate, the parent compound, is known to increase the number of peroxisomes, suggesting a peroxisomal localization .
Méthodes De Préparation
The synthesis of Ciprofibrate impurity A involves specific synthetic routes and reaction conditions. One of the methods includes the reaction of 4-ethenylphenol with 2-methylpropanoic acid under controlled conditions to form 2-(4-ethenylphenoxy)-2-methylpropanoic acid . The industrial production methods for Ciprofibrate impurity A are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Ciprofibrate impurity A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ciprofibrate impurity A may yield carboxylic acids or ketones, while reduction may yield alcohols .
Comparaison Avec Des Composés Similaires
Ciprofibrate impurity A can be compared with other similar compounds, such as:
Ciprofibrate: The parent compound, used as a lipid-lowering agent.
Gemfibrozil: Another fibrate used to lower lipid levels.
Fenofibrate: A widely used fibrate for treating hyperlipidemia.
Ciprofibrate impurity A is unique due to its specific structure and role as an impurity in Ciprofibrate formulations. It is essential for ensuring the safety and efficacy of pharmaceutical products by identifying and controlling impurity levels .
Propriétés
IUPAC Name |
2-(4-ethenylphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJBUUJYXSWCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




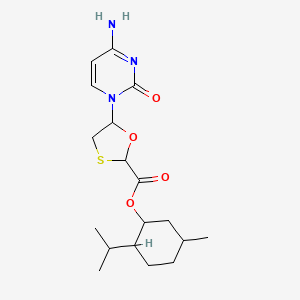
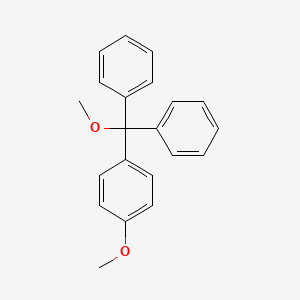
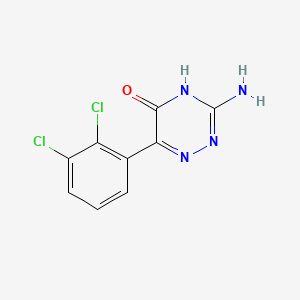
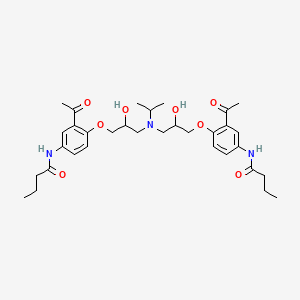
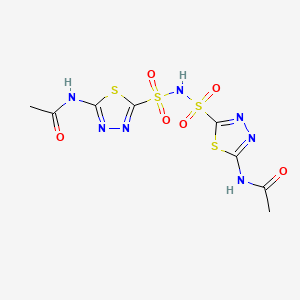
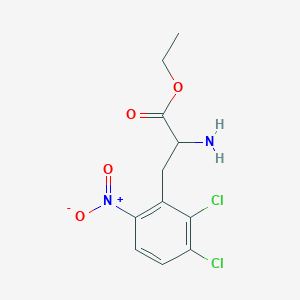
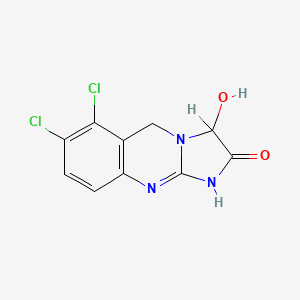
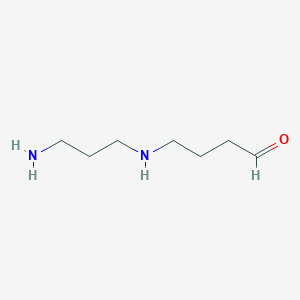
![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
